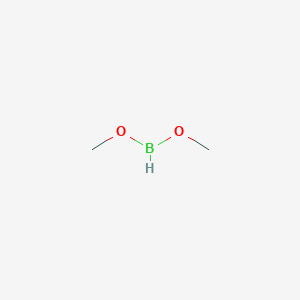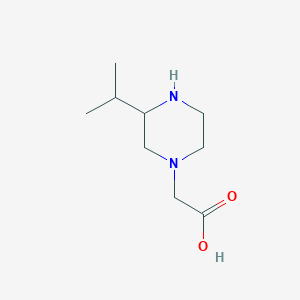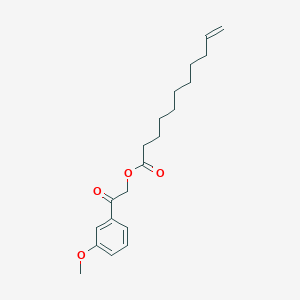
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and an undec-10-enoate chain. Phenolic esters are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate typically involves the esterification of 3-methoxyphenylacetic acid with undec-10-enoic acid. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and amines (NH₃, RNH₂) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavorings due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate involves its interaction with cellular targets, such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects are mediated through the modulation of signaling pathways and inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl acetate
- 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
- 2-(3-Methoxyphenyl)-2-oxoethyl hexanoate
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate is unique due to its longer undec-10-enoate chain, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity. This makes it more effective in certain applications compared to its shorter-chain analogs .
Properties
CAS No. |
923294-64-8 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] undec-10-enoate |
InChI |
InChI=1S/C20H28O4/c1-3-4-5-6-7-8-9-10-14-20(22)24-16-19(21)17-12-11-13-18(15-17)23-2/h3,11-13,15H,1,4-10,14,16H2,2H3 |
InChI Key |
KGVLGSYQDGSBDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
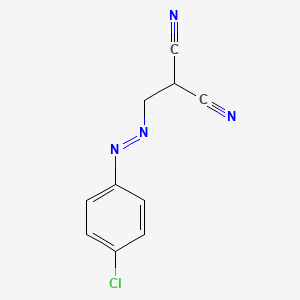
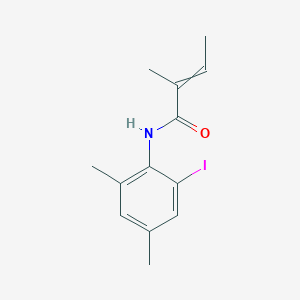
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
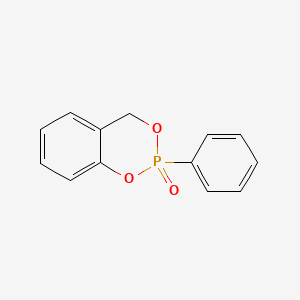
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
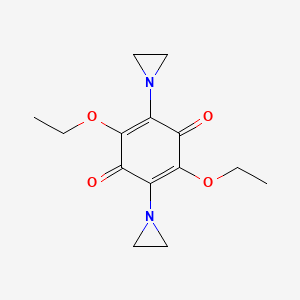
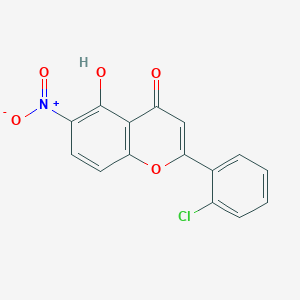
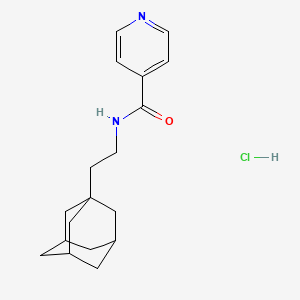

![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)

